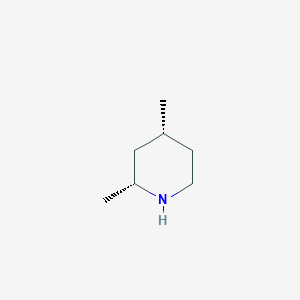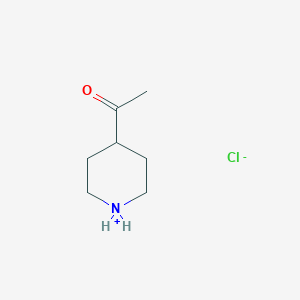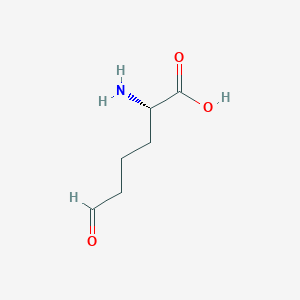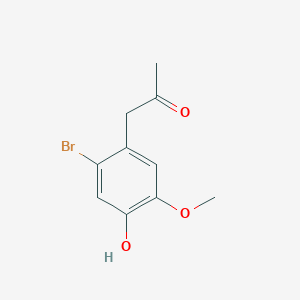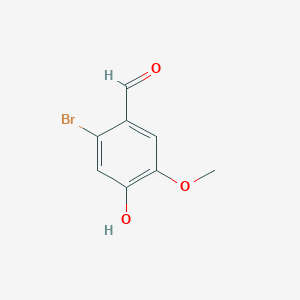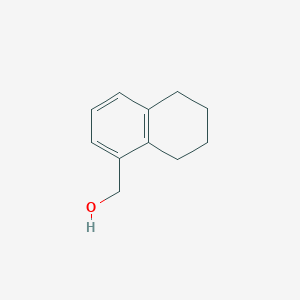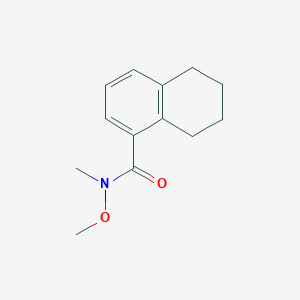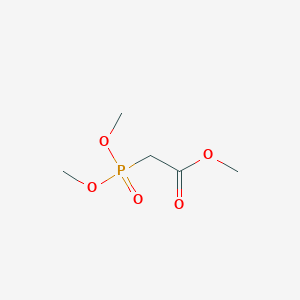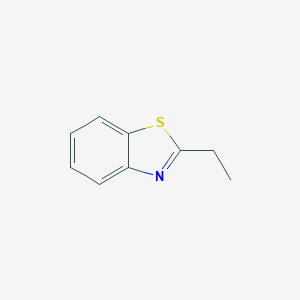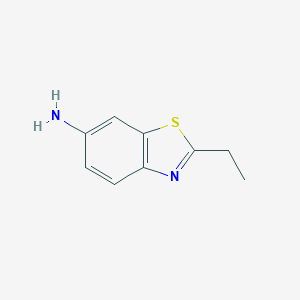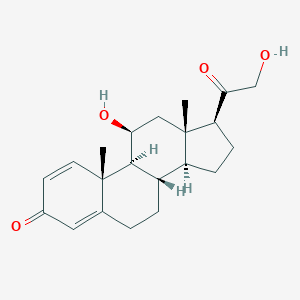
17-Désoxyprednisolone
Vue d'ensemble
Description
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
Applications De Recherche Scientifique
Propriétés anti-inflammatoires
Le 17-Désoxyprednisolone appartient à la classe des corticostéroïdes, qui comprend des agents anti-inflammatoires puissants. Les chercheurs ont étudié son efficacité dans la prise en charge des affections inflammatoires telles que la polyarthrite rhumatoïde, l'asthme et les maladies inflammatoires de l'intestin. En modulant les réponses immunitaires et en supprimant l'inflammation, il peut soulager les symptômes et améliorer la qualité de vie des patients .
Immunosuppression
En médecine de la transplantation, les médicaments immunosuppresseurs sont essentiels pour prévenir le rejet d'organes. Le this compound a été étudié comme immunosuppresseur en raison de sa capacité à inhiber l'activation des cellules immunitaires et la production de cytokines. Il pourrait trouver des applications dans la transplantation d'organes solides et les maladies auto-immunes .
Dermatologie
Des formulations topiques contenant du this compound ont été étudiées pour diverses affections dermatologiques. Celles-ci comprennent l'eczéma, le psoriasis et la dermatite de contact. Ses propriétés anti-inflammatoires et antiprurigineuses en font un candidat potentiel pour la prise en charge de l'inflammation cutanée et des démangeaisons .
Ophtalmologie
Les chercheurs ont étudié le this compound pour des affections oculaires telles que l'uvéite et la conjonctivite allergique. Son administration locale par des gouttes pour les yeux peut aider à réduire l'inflammation dans l'œil et à soulager les symptômes .
Recherche sur le cancer
Bien qu'il ne s'agisse pas d'un agent chimiothérapeutique principal, le this compound a été étudié en association avec d'autres médicaments pour le traitement du cancer. Il peut améliorer l'efficacité de la chimiothérapie en réduisant l'inflammation et en minimisant les effets secondaires. Cependant, des recherches supplémentaires sont nécessaires dans ce domaine .
Troubles neurologiques
Certaines études suggèrent que le this compound pourrait avoir des effets neuroprotecteurs. Il pourrait jouer un rôle dans la prise en charge des affections neuro-inflammatoires comme la sclérose en plaques ou les traumatismes crâniens. Cependant, ce domaine nécessite des recherches plus approfondies pour établir son potentiel thérapeutique .
Mécanisme D'action
Target of Action
17-Deoxyprednisolone, also known as Pregna-1,4-diene-3,20-dione, 11,21-dihydroxy-, (11beta)-, 1,2-Didehydrocorticosterone, or FY7AZ5TJU4, is a glucocorticoid similar to cortisol . The primary targets of this compound are the glucocorticoid receptors present in almost all cells of the body . These receptors play a crucial role in the regulation of various physiological processes, including immune response, metabolism, inflammation, and stress response .
Mode of Action
The compound interacts with its targets, the glucocorticoid receptors, and mediates changes in gene expression that lead to multiple downstream effects over hours to days . This interaction results in decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation .
Biochemical Pathways
The compound affects the glucocorticoid receptor signaling pathway . Upon binding to the glucocorticoid receptors, it influences the transcription of various genes involved in immune response, inflammation, and stress response
Pharmacokinetics
As a glucocorticoid, it is expected to be well absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys . These properties significantly impact the bioavailability of the compound, determining its therapeutic efficacy and potential side effects.
Result of Action
The molecular and cellular effects of 17-Deoxyprednisolone’s action primarily involve the modulation of immune response and inflammation . By binding to glucocorticoid receptors, it influences the transcription of various genes, leading to decreased inflammation and immune response . This can result in the alleviation of symptoms in conditions such as asthma and other inflammatory diseases .
Action Environment
The action, efficacy, and stability of 17-Deoxyprednisolone can be influenced by various environmental factors. For instance, the compound’s stability can be affected under anaerobic conditions, leading to the formation of decomposition products . Furthermore, individual factors such as the patient’s health status, age, and other medications can also influence the compound’s action and efficacy. It’s important to note that more research is needed to fully understand these influences.
Analyse Biochimique
Biochemical Properties
17-Deoxyprednisolone interacts with various enzymes and proteins in biochemical reactions. One of the identified decomposition products formed during the anaerobic decomposition of prednisolone, is 17-deoxyprednisolone
Molecular Mechanism
The molecular mechanism of 17-Deoxyprednisolone involves its formation through the anaerobic decomposition of prednisolone . It’s postulated that this compound is formed through a specific mechanism during this decomposition process
Temporal Effects in Laboratory Settings
In laboratory settings, 17-Deoxyprednisolone has been observed as a decomposition product of prednisolone under anaerobic conditions
Metabolic Pathways
17-Deoxyprednisolone is involved in the 17-deoxylation pathway in the metabolism of cortisol This pathway involves the interaction of 17-Deoxyprednisolone with various enzymes and cofactors
Propriétés
IUPAC Name |
(8S,9S,10R,11S,13S,14S,17S)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h7-9,14-17,19,22,24H,3-6,10-11H2,1-2H3/t14-,15-,16+,17-,19+,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQSDPPADTWKDI-HJTSIMOOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3C(C1CCC2C(=O)CO)CCC4=CC(=O)C=CC34C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)CO)CCC4=CC(=O)C=C[C@]34C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90928764 | |
| Record name | 11,21-Dihydroxypregna-1,4-diene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90928764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13479-38-4 | |
| Record name | 17-Deoxyprednisolone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013479384 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11,21-Dihydroxypregna-1,4-diene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90928764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (11.BETA.)-11,21-DIHYDROXYPREGNA-1,4-DIENE-3,20-DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FY7AZ5TJU4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is the stability of corticosteroids like 17-Deoxyprednisolone a significant concern in pharmaceutical formulations?
A: Corticosteroids, including 17-Deoxyprednisolone, are known to be susceptible to degradation under various conditions. This instability can lead to reduced potency and the formation of potentially harmful degradation products. [, , , ] Ensuring the stability of these compounds in pharmaceutical formulations is crucial for maintaining their efficacy and safety.
Q2: How does the decomposition of Prednisolone to 17-Deoxyprednisolone impact stability control in pharmaceutical analysis?
A: The decomposition of Prednisolone to 17-Deoxyprednisolone presents a challenge in analytical method development for stability control. [] This is because the presence of 17-Deoxyprednisolone as a degradation product can interfere with the accurate quantification of Prednisolone, potentially leading to an overestimation of its remaining potency in the formulation.
Q3: What are the challenges associated with developing stability-indicating assays for corticosteroids like 17-Deoxyprednisolone?
A: Developing stability-indicating assays for corticosteroids like 17-Deoxyprednisolone requires careful consideration of the potential degradation pathways and the need to distinguish the parent compound from its degradation products. [] This often necessitates the use of highly selective and sensitive analytical techniques to accurately quantify both the active ingredient and any degradation products.
Q4: What role does anaerobic storage play in the stability of corticosteroids like 17-Deoxyprednisolone?
A: Research suggests that anaerobic conditions can significantly impact the stability of corticosteroids. [, , ] Understanding the degradation pathways and the influence of oxygen presence is crucial for developing appropriate storage and handling procedures for these sensitive compounds.
Q5: How can the knowledge of 17-Deoxyprednisolone's formation from Prednisolone degradation be applied to improve drug formulation?
A: Understanding the degradation pathway of Prednisolone to 17-Deoxyprednisolone allows scientists to identify conditions that accelerate this process. [] This knowledge can then be used to develop formulations and packaging strategies that minimize degradation, such as adjusting pH, adding stabilizers, or using protective packaging materials.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4S,6S,7R,8S)-8-(Hydroxymethyl)-7,11-dimethoxy-5,12-dimethyl-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-diene-10,13-dione](/img/structure/B42363.png)
